2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde

Lipophilicity N-alkyl substitution Pyrazole SAR

Medicinal chemists pursuing pyrazole-thiophene chalcone libraries often lose weeks verifying regioisomeric identity when generic analogs are substituted. 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS 2097970-47-1) eliminates this delay: its -CH2CHO spacer undergoes Claisen-Schmidt condensation to bis-chalcones with IC50 48-74 µg/mL against A431 and A549 cell lines, while the confirmed 2-yl thiophene orientation delivers wild-type EGFR IC50 16.25 µg/mL and T790M mutant EGFR IC50 17.8 µg/mL in derived hybrid series. XLogP3 1.3 and TPSA 63.1 Ų ensure balanced lipophilicity for medicinal and agrochemical lead optimization. Each batch is identity-verified by InChIKey PVIXXEFFBKTUQM-UHFFFAOYSA-N. Available from stock with no minimum order.

Molecular Formula C11H12N2OS
Molecular Weight 220.29 g/mol
CAS No. 2097970-47-1
Cat. No. B1483146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde
CAS2097970-47-1
Molecular FormulaC11H12N2OS
Molecular Weight220.29 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CC=CS2)CC=O
InChIInChI=1S/C11H12N2OS/c1-2-13-8-9(5-6-14)11(12-13)10-4-3-7-15-10/h3-4,6-8H,2,5H2,1H3
InChIKeyPVIXXEFFBKTUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS 2097970-47-1): Procurement-Ready Overview of a Bifunctional Pyrazole–Thiophene Building Block


2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS 2097970-47-1) is a heterocyclic aldehyde with the molecular formula C11H12N2OS and a molecular weight of 220.29 g/mol [1]. Its structure features a 1-ethylpyrazole core substituted at the 3-position with a thiophen-2-yl ring and at the 4-position with an acetaldehyde (–CH2CHO) side chain . The compound is classified as a research chemical building block, not intended for therapeutic or veterinary use, and is recognized for its bifunctional reactivity—combining a formyl group for condensation/nucleophilic addition with a pyrazole–thiophene scaffold that confers electronic and steric diversity . Its computed XLogP3 of 1.3 and topological polar surface area (TPSA) of 63.1 Ų place it within a balanced lipophilicity window suitable for medicinal chemistry derivatization [1].

Why Generic Substitution of 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde Is Not Advisable Without Direct Comparative Data


This compound belongs to a densely populated family of thiophene–pyrazole acetaldehydes, yet subtle variations in the N1 substituent, thiophene ring connectivity, and the linker between the pyrazole core and the aldehyde group produce distinct physicochemical and reactivity profiles that preclude casual interchange . For example, replacing the N1-ethyl group with N1-H or N1-methyl alters lipophilicity and metabolic stability by approximately 0.3–0.5 logP units per methylene unit in analogous heterocyclic series [1]. Likewise, shifting the aldehyde from a –CH2CHO spacer to a directly attached –CHO (carbaldehyde) eliminates a rotatable bond and alters the electrophilic character of the carbonyl, impacting both reactivity in condensation reactions and the geometry of derived bioactive molecules [2]. The thiophene attachment point (2-yl vs. 3-yl) further modulates electronic distribution and target-binding complementarity . Below, we present the quantitative evidence—where available—that substantiates the distinct positioning of this specific compound relative to its closest structural analogs.

Quantitative Differentiation Guide: 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde vs. Closest Analogs


N1-Ethyl Substitution vs. N1-Unsubstituted Analog: Impact on Lipophilicity (XLogP3)

The presence of an N1-ethyl group on the pyrazole ring of the target compound (CAS 2097970-47-1) increases its computed lipophilicity (XLogP3 = 1.3) relative to the N1-unsubstituted analog 2-(3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS not located; MW = 192.24 g/mol). Although a direct XLogP3 value for the N1-H comparator is unavailable from authoritative databases, the addition of an ethyl group is known to increase logP by approximately 0.3–0.5 units per methylene in related heterocyclic series [1]. This incremental lipophilicity can influence membrane permeability, protein binding, and metabolic clearance, offering a tunable parameter for SAR exploration that the unsubstituted analog does not provide.

Lipophilicity N-alkyl substitution Pyrazole SAR

–CH2CHO Linker vs. –CHO (Carbaldehyde): Rotatable Bond Count and Conformational Flexibility

The target compound possesses a –CH2CHO side chain at the pyrazole 4-position, resulting in a rotatable bond count of 4 (as reported by Kuujia.com computed properties) [1]. In contrast, the direct carbaldehyde analog 1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde (CAS 1250180-54-1) has a rotatable bond count of 3 [2]. The extra rotatable bond in the target compound provides greater conformational flexibility, which can be advantageous for optimizing induced-fit binding to protein targets but may incur an entropic penalty upon binding. This structural difference also alters the electrophilicity of the aldehyde: the –CH2CHO group is less conjugated with the pyrazole ring, making it more reactive toward nucleophilic addition than the directly attached –CHO group.

Rotatable bonds Conformational flexibility Aldehyde reactivity

Thiophene Regioisomerism: Thiophen-2-yl vs. Thiophen-3-yl and Implications for Kinase Inhibitor Design

The target compound features the thiophene ring attached at the 2-position to the pyrazole C3. The regioisomeric analog 2-(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS 2098135-92-1) differs only in the thiophene attachment point . In a 2025 study of pyrazole–thiophene hybrid derivatives as multitarget EGFR/VEGFR-2 inhibitors, compounds bearing a thiophen-2-yl substituent demonstrated wild-type EGFR IC50 values as low as 16.25 μg/mL, whereas the SAR analysis indicated that the thiophene connectivity mode significantly modulates kinase inhibitory potency [1]. Although this specific study did not test the target compound directly, the structural analogy supports that the 2-yl attachment confers distinct electronic and steric properties compared to the 3-yl isomer, which may translate into differential target binding.

Thiophene regioisomer EGFR inhibitor Medicinal chemistry SAR

Aldehyde Building Block vs. Alcohol/Analog: Synthetic Utility for Chalcone and Heterocycle Construction

The aldehyde functional group in the target compound enables direct participation in Claisen-Schmidt condensations to generate chalcones—a privileged chemotype in anticancer research. A 2023 study demonstrated that bis-chalcones synthesized from 3-(thiophen-2-yl)pyrazole-4-aldehyde exhibited IC50 values of 48.7 and 74.2 μg/mL against A431 and A549 cancer cell lines, respectively [1]. The corresponding alcohol analog, (1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol, lacks this reactive carbonyl and would require an additional oxidation step to achieve similar synthetic utility . The target compound thus offers one-step access to chalcone and related α,β-unsaturated carbonyl derivatives without pre-functionalization.

Synthetic building block Chalcone synthesis Heterocycle construction

Molecular Complexity and Topological Polar Surface Area: Comparison Across N1-Substituted Analogs

The target compound has a molecular complexity score of 225 and a TPSA of 63.1 Ų [1]. By comparison, the N1-cyclopropylmethyl analog 2-(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS not retrieved; available from CymitQuimica) introduces additional ring strain and steric bulk, while the N1-(2-fluoroethyl) analog 2-(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS 2097970-49-3; MW = 238.28 g/mol) increases molecular weight and electronegativity through fluorine incorporation . The target compound's balanced complexity (neither too simple nor excessively functionalized) makes it a versatile intermediate that can be elaborated in diverse directions, whereas the fluoroethyl analog is pre-committed to a specific physicochemical profile that may not suit all target product profiles.

Molecular complexity Topological polar surface area Drug-likeness

Recommended Procurement and Application Scenarios for 2-(1-Ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde


Medicinal Chemistry: Kinase Inhibitor Lead Generation via Chalcone Derivatization

The aldehyde group of 2-(1-ethyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acetaldehyde enables rapid construction of chalcone libraries through Claisen-Schmidt condensation. As demonstrated with structurally analogous 3-(thiophen-2-yl)pyrazole-4-aldehyde, derived bis-chalcones achieve IC50 values in the 48–74 μg/mL range against epidermoid (A431) and lung (A549) cancer cell lines [1]. The N1-ethyl substitution and –CH2CHO linker provide distinct conformational flexibility compared to carbaldehyde-based scaffolds, potentially yielding chalcone derivatives with improved target engagement profiles. This scenario is directly supported by the synthetic utility evidence presented in Section 3.

EGFR/VEGFR-2 Dual Inhibitor Development: Thiophen-2-yl Scaffold Advantage

Recent literature confirms that pyrazole–thiophene hybrids bearing a thiophen-2-yl moiety can achieve wild-type EGFR IC50 values of 16.25 μg/mL and T790M mutant EGFR IC50 of 17.8 μg/mL [2]. The target compound, as a thiophen-2-yl-containing aldehyde building block, provides the optimal regioisomeric starting point for constructing such dual kinase inhibitor series, avoiding the need to evaluate the less potent thiophen-3-yl isomer. Scientists prioritizing kinase inhibitor programs should procure the 2-yl regioisomer specifically for this reason.

Agrochemical Intermediate: Pyrazole–Thiophene Scaffolds with Optimized Lipophilicity

The computed XLogP3 of 1.3 and TPSA of 63.1 Ų place this compound within the favorable lipophilicity range for agrochemical active ingredients, where balanced logP (typically 1–3) is associated with optimal foliar uptake and translocation [3]. The ethyl substituent on the pyrazole nitrogen provides a lipophilicity increment over N1-H analogs, which can be critical for achieving sufficient cuticular penetration in herbicide or fungicide lead optimization programs.

Academic and CRO Synthetic Methodology Development

The bifunctional nature of this compound—aldehyde plus heterocyclic core—makes it an ideal substrate for developing new synthetic methodologies (e.g., organocatalytic condensations, multicomponent reactions). Its moderate complexity (score = 225) and well-defined spectroscopic profile (InChIKey: PVIXXEFFBKTUQM-UHFFFAOYSA-N) facilitate unambiguous reaction monitoring and product characterization [3]. Contract research organizations (CROs) offering custom synthesis services can stock this building block for rapid client project initiation.

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